molecular formula C12H15NOS B259083 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one

2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one

Cat. No. B259083
M. Wt: 221.32 g/mol
InChI Key: GMHZZGWYGNQZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one, also known as MTZ, is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. MTZ has a unique structure that makes it an attractive candidate for use in a variety of scientific investigations. In

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, and acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has also been shown to modulate the activity of certain signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one can inhibit the activity of tyrosinase and acetylcholinesterase, as well as modulate the activity of certain signaling pathways. In vivo studies have demonstrated that 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one can have analgesic and anticonvulsant effects, as well as anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its unique structure, its ability to inhibit the activity of certain enzymes, and its potential as an analgesic and anticonvulsant. However, there are also limitations to the use of 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one, including its potential use as an anti-inflammatory and anti-tumor agent, its ability to modulate certain signaling pathways, and its potential as an analgesic and anticonvulsant. Further research is also needed to fully understand the mechanism of action of 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one and to explore its potential as a therapeutic agent in various fields of research.
In conclusion, 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. Its unique structure, ability to inhibit the activity of certain enzymes, and potential as an analgesic and anticonvulsant make it an attractive candidate for further investigation. Further research is needed to fully understand the mechanism of action of 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one and to explore its potential as a therapeutic agent in various fields of research.

Synthesis Methods

2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one can be synthesized using a variety of methods, including the reaction between 2-phenylethylamine and 2-methyl-2-thiazoline-4-one. The reaction is typically carried out under basic conditions, with the addition of a suitable solvent such as ethanol or methanol. The resulting product is then purified using various techniques, including recrystallization or column chromatography.

Scientific Research Applications

2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been investigated for its potential as an anti-inflammatory and anti-tumor agent. In biochemistry, 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been studied for its ability to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. In pharmacology, 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been investigated for its potential as an analgesic and anticonvulsant.

properties

Product Name

2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

2-methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H15NOS/c1-12(13-11(14)9-15-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)

InChI Key

GMHZZGWYGNQZAL-UHFFFAOYSA-N

SMILES

CC1(NC(=O)CS1)CCC2=CC=CC=C2

Canonical SMILES

CC1(NC(=O)CS1)CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.